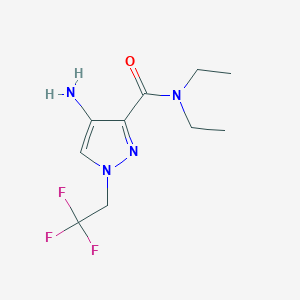
4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C10H15F3N4O and its molecular weight is 264.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, with the CAS number 2101196-74-9, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula C10H15F3N4O and a molar mass of 264.25 g/mol . The unique trifluoroethyl group may influence its pharmacological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H15F3N4O |
| Molar Mass | 264.25 g/mol |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 380.5 ± 42.0 °C (Predicted) |
| pKa | 1.17 ± 0.10 (Predicted) |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activities. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR . The structural modifications in pyrazoles often enhance their binding affinity to these targets.
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses . This suggests that this compound could potentially serve as a therapeutic agent in treating inflammatory diseases.
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of pyrazole derivatives have been explored extensively. Compounds structurally related to the target molecule have shown moderate to excellent activity against various pathogenic fungi and bacteria . In vitro assays indicate that these compounds disrupt microbial cell membranes, leading to cell lysis and death .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives helps in optimizing their biological activity. The introduction of different substituents at specific positions on the pyrazole ring can significantly alter their pharmacological profiles. For example, the trifluoroethyl group may enhance lipophilicity and improve cellular penetration, thus increasing efficacy against targeted pathways .
Case Studies
Several studies have focused on similar pyrazole derivatives:
- Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E). Results showed that modifications at the 4-position greatly enhanced inhibitory potency .
- Anti-inflammatory Research : Pyrazole compounds were tested for their ability to inhibit LPS-induced NO production in macrophages, demonstrating significant anti-inflammatory effects .
- Antifungal Activity : A novel series of pyrazole carboxamides were tested against phytopathogenic fungi, revealing promising antifungal activity compared to standard treatments .
Properties
IUPAC Name |
4-amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-3-16(4-2)9(18)8-7(14)5-17(15-8)6-10(11,12)13/h5H,3-4,6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLOYBYIXQVUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














